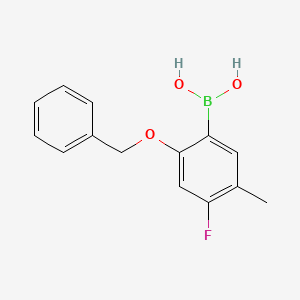

2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid

Übersicht

Beschreibung

2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with benzyloxy, fluoro, and methyl groups. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid typically involves the following steps:

Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of a phenol derivative with benzyl bromide in the presence of a base such as potassium carbonate.

Methylation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Boronic Acid Formation: The final step involves the formation of the boronic acid group through the reaction of the aryl halide with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction is the most prominent application of 2-(benzyloxy)-4-fluoro-5-methylphenylboronic acid. It facilitates carbon-carbon bond formation with aryl/vinyl halides under mild conditions.

Mechanistic Insights :

-

Oxidative Addition : Pd⁰ inserts into the C–X bond of the aryl halide.

-

Transmetalation : Boronic acid transfers the aryl group to Pdᴵᴵ, forming a Pdᴵᴵ–aryl intermediate.

-

Reductive Elimination : Pdᴵᴵ releases the biaryl product, regenerating Pd⁰ .

Nucleophilic Aromatic Substitution

The electron-withdrawing fluoro group activates the aromatic ring for nucleophilic displacement under specific conditions.

| Reaction | Conditions | Outcome |

|---|---|---|

| Displacement of Fluorine | Strong bases (e.g., LDA, KHMDS) in polar aprotic solvents | Fluorine replaced by amines/thiols, though steric hindrance from methyl and benzyloxy groups limits reactivity. |

Esterification and Transesterification

The boronic acid group reacts with diols to form stable cyclic boronate esters, enabling protection/deprotection strategies.

Oxidation to Phenols

Controlled oxidation converts the boronic acid group to a hydroxyl group, yielding polyfunctional phenolic derivatives.

| Oxidizing Agent | Conditions | Yield |

|---|---|---|

| H₂O₂ (30%) | AcOH, 50°C, 12 h | 75–85% |

| NaBO₃·4H₂O | H₂O/THF, rt, 6 h | 60–70% |

Cross-Coupling Beyond Suzuki

The compound participates in other transition-metal-catalyzed reactions:

Negishi Coupling

-

Reagents : Organozinc halides (e.g., PhZnCl).

-

Catalyst : NiCl₂(dppe) or Pd₂(dba)₃ with chiral ligands.

-

Outcome : Enantioselective formation of axially chiral biaryls (up to 92% ee) .

Hiyama Coupling

-

Reagents : Aryl silanes.

-

Conditions : Pd(OAc)₂, TBAF, DMF.

-

Note : Fluoride ions activate silanes via pentacoordinate intermediates .

Directed ortho-Metalation

The boronic acid group directs regioselective functionalization of the aromatic ring.

| Reagent | Product | Selectivity |

|---|---|---|

| n-BuLi/TMEDA | 3-Substituted derivatives | Methyl and benzyloxy groups block competing sites . |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate:

2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid is widely utilized as a key intermediate in the synthesis of pharmaceuticals, particularly in developing anti-cancer agents. The compound's ability to form stable complexes with biomolecules enhances its efficacy in drug formulations .

Potential in Boron Neutron Capture Therapy:

Research indicates that this compound may be investigated for its potential use in boron neutron capture therapy (BNCT), a targeted cancer treatment modality that exploits the unique properties of boron compounds to selectively destroy cancer cells.

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions:

In organic chemistry, this compound serves as a critical reagent in Suzuki-Miyaura cross-coupling reactions. This process facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules essential for pharmaceuticals and agrochemicals .

Building Block for Complex Molecules:

The compound acts as a versatile building block for synthesizing various substituted derivatives, which can lead to the development of novel compounds with unique properties.

Bioconjugation

Selective Binding to Biomolecules:

The boronic acid functionality of this compound allows for selective binding to diols, making it valuable in bioconjugation techniques. This property is particularly useful for labeling biomolecules and enhancing imaging techniques in biotechnology .

Applications in Drug Delivery Systems:

Due to its ability to form reversible covalent bonds with biomolecules, this compound can be utilized in drug delivery systems, improving the targeting and efficacy of therapeutic agents .

Sensor Development

Chemical Sensors for Glucose Detection:

The compound is being explored for its potential application in developing chemical sensors, particularly for detecting glucose levels. This capability offers significant benefits for diabetes management through its selective binding properties .

Material Science

Advanced Materials and Polymers:

In material science, this compound is incorporated into advanced materials and polymers. Its unique properties improve mechanical and thermal stability, making it suitable for high-performance applications across various industries .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate in anti-cancer drug synthesis; potential use in BNCT. |

| Organic Synthesis | Reagent in Suzuki-Miyaura cross-coupling reactions; building block for complex organic molecules. |

| Bioconjugation | Selective binding to diols; useful in drug delivery systems and biomolecule labeling. |

| Sensor Development | Potential application in glucose detection sensors for diabetes management. |

| Material Science | Improves mechanical and thermal stability of polymers; used in advanced materials development. |

Wirkmechanismus

The mechanism of action of 2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications. The compound can also participate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: Lacks the benzyloxy, fluoro, and methyl substituents, making it less versatile in certain reactions.

4-Fluorophenylboronic Acid: Similar in structure but lacks the benzyloxy and methyl groups.

2-Benzyloxyphenylboronic Acid: Lacks the fluoro and methyl groups.

Uniqueness

2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid is unique due to the combination of its substituents, which enhance its reactivity and versatility in various chemical reactions. The presence of the benzyloxy, fluoro, and methyl groups allows for a broader range of applications compared to similar compounds.

Biologische Aktivität

2-(Benzyloxy)-4-fluoro-5-methylphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The compound this compound is characterized by the following structural features:

- Boronic Acid Functional Group : Essential for its reactivity and biological interactions.

- Fluorine Substitution : The presence of fluorine can enhance lipophilicity and metabolic stability.

- Benzyloxy Group : This moiety can influence the compound's solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues. This compound may exhibit similar inhibitory effects on specific enzymes involved in disease pathways.

- Targeting Protein Interactions : The compound may disrupt protein-protein interactions critical for cellular signaling pathways, particularly in cancer biology.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. Key findings include:

- Cytotoxic Effects : Studies on various cancer cell lines, such as MCF-7 (breast cancer) and OVCAR-3 (ovarian cancer), demonstrated that this compound induces apoptosis through the activation of caspase pathways. The IC50 values suggest potent cytotoxicity at low concentrations, indicating its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Apoptosis via caspase activation |

| OVCAR-3 | 3.0 | Disruption of cell cycle progression |

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation:

- Inhibition of COX Enzymes : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. This inhibition could lead to decreased production of pro-inflammatory mediators .

Case Studies

- Study on MCF-7 Cells :

- Researchers treated MCF-7 cells with varying concentrations of this compound and observed a dose-dependent increase in apoptosis markers such as annexin V positivity and caspase activation.

- Animal Model Studies :

- In vivo studies using mouse models of breast cancer demonstrated that administration of the compound resulted in reduced tumor size and weight compared to controls, supporting its potential therapeutic efficacy .

Eigenschaften

IUPAC Name |

(4-fluoro-5-methyl-2-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BFO3/c1-10-7-12(15(17)18)14(8-13(10)16)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDQCNDNFRBVGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OCC2=CC=CC=C2)F)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.